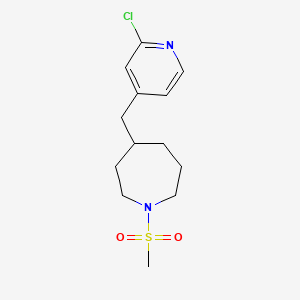
1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
“1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a useful reagent for the asymmetric synthesis of pyridylalkylamines .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(2-chloropyridin-4-yl)piperidin-4-one . Piperidones are known to exhibit varied biological properties and serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13ClN2O . The InChI code is 1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 .
Chemical Reactions Analysis
The compound is a part of a new class of pyridone containing GPR119 agonists . It has been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 224.68 g/mol . It has a topological polar surface area of 33.2 Ų . The compound has a rotatable bond count of 1 .
Applications De Recherche Scientifique
Applications in Synthesis and Antibacterial Activity
- Microwave Assisted Synthesis and Antibacterial Activity :
- Compounds related to 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone have been synthesized using microwave irradiation. These compounds were then tested for their antibacterial properties, showing potential in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Applications in Spectroscopic Characterization and Cytotoxic Studies
- Spectroscopic Characterization and Cytotoxic Studies :
- A particular compound closely related to this compound was synthesized and characterized using various spectroscopic techniques. The cytotoxicity of the compound was evaluated, indicating its potential for biological applications (Govindhan et al., 2017).
Applications in Molecular Docking Studies
- Synthesis and Molecular Docking Studies :
- Novel compounds containing piperidine nuclei and tetrazole were synthesized and evaluated for their antimicrobial activity. Molecular docking studies were conducted, which could be crucial for understanding the interaction of these compounds with biological targets (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Applications in Chemical Structure Analysis
- Hydrogen-Bonding Patterns Analysis :
- Studies on compounds structurally related to this compound revealed interesting hydrogen-bonding patterns, which can be crucial for understanding the chemical properties and reactivity of such compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Analyse Biochimique
Biochemical Properties
1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with liver carboxyesterase (CES1), which converts it into its active form . This interaction is crucial for its biochemical activity and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to selectively inhibit PCSK9 protein synthesis, which plays a role in cholesterol metabolism . This inhibition can impact cellular processes related to lipid metabolism and cardiovascular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of PCSK9 protein synthesis by binding to the translation machinery, thereby reducing the production of PCSK9 . This inhibition leads to changes in gene expression and downstream effects on cholesterol metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits PCSK9 protein synthesis without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed. Determining the optimal dosage is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized by liver carboxyesterase (CES1) into its active form, which then exerts its biochemical effects This metabolic conversion is crucial for its activity and potential therapeutic applications
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical interactions and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[4-(2-chloropyridin-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-6-3-10(4-7-15)11-2-5-14-12(13)8-11/h2,5,8,10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBDGJEGSYPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


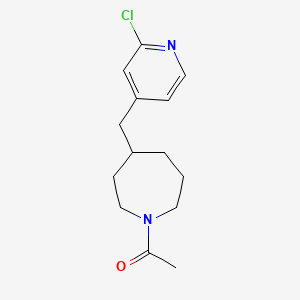
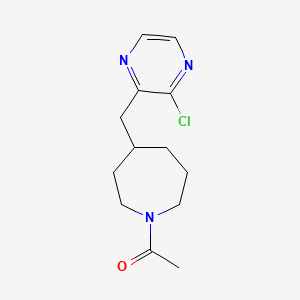

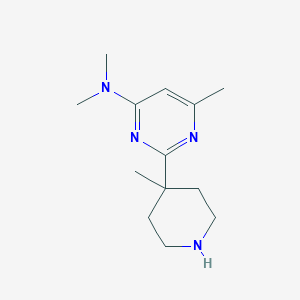
![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)

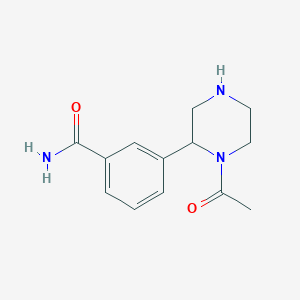
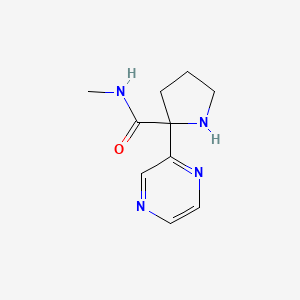


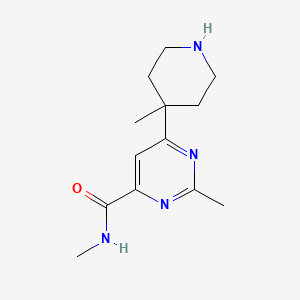

![1-[2-[2-(6-Chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1399371.png)
